molecular formula C6H13ClN2O B2581050 (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride CAS No. 1262381-66-7

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride

Cat. No.: B2581050
CAS No.: 1262381-66-7
M. Wt: 164.63
InChI Key: LERNCADHQFCKNE-RGMNGODLSA-N
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Description

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride is a chiral proline-derived compound that serves as a highly effective and readily available ligand for copper-catalyzed cross-coupling reactions. Its primary research value lies in facilitating the Ullmann-type O-arylation of phenols, a key synthetic transformation for the construction of diaryl ethers . This reaction is widely applicable in synthetic organic and medicinal chemistry, particularly in the development of complex molecules, including active pharmaceutical ingredients and natural product analogs . The ligand functions by coordinating with a copper catalyst, such as copper(I) iodide, to form an active complex that accelerates the carbon-oxygen bond formation between an aryl halide and a phenol. This methodology provides a robust and versatile tool for researchers developing new synthetic pathways. This compound is offered for laboratory research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S)-2-methylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O.ClH/c1-6(5(7)9)3-2-4-8-6;/h8H,2-4H2,1H3,(H2,7,9);1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LERNCADHQFCKNE-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCCN1)C(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262381-66-7
Record name (2S)-2-methylpyrrolidine-2-carboxamide hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride typically involves the chiral resolution of racemic mixtures or asymmetric synthesis. One common method is the asymmetric hydrogenation of 2-methylpyrrolidine-2-carboxamide using chiral catalysts. The reaction conditions often include the use of hydrogen gas under pressure and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale asymmetric synthesis using optimized chiral catalysts and continuous flow reactors. This method ensures high yield and purity of the desired enantiomer, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyrrolidines, amides, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Applications

  • Pharmaceutical Development :
    • The compound has been explored as a potential therapeutic agent due to its structural similarity to natural amino acids. Its derivatives have shown promise in the development of drugs targeting various conditions, including neurological disorders and metabolic diseases. For instance, studies indicate its potential role as an orexin receptor antagonist, which could be beneficial in treating conditions like insomnia and obesity .
  • Antagonistic Activity :
    • Research has demonstrated that (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride can act as a non-peptide antagonist for orexin receptors, which are implicated in sleep regulation and appetite control. This antagonistic property has been studied in vitro using human orexin receptor-expressing cell lines .
  • Neuroprotective Effects :
    • Some studies suggest that compounds related to this compound exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases .

Synthetic Applications

  • Organic Synthesis :
    • The compound serves as an important building block in organic synthesis due to its ability to undergo various chemical transformations. It can be utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in reactions such as amide bond formation and cyclization processes .
  • Catalysis :
    • In synthetic chemistry, this compound has been employed as a catalyst or ligand in asymmetric synthesis reactions, enhancing the selectivity and yield of desired products .

Case Study 1: Orexin Receptor Antagonism

A study published in Nature detailed the synthesis and testing of this compound derivatives as orexin receptor antagonists. The results indicated that these compounds effectively reduced orexin-A-induced signaling in CHO cells expressing human orexin receptors, suggesting their potential for treating sleep disorders .

Case Study 2: Neuroprotective Properties

Research conducted on the neuroprotective effects of this compound demonstrated its ability to mitigate oxidative stress in neuronal cell cultures. The findings indicated that treatment with this compound led to a significant reduction in cell death induced by neurotoxic agents .

Data Table: Comparative Analysis of Applications

Application AreaSpecific UseNotable Findings
Pharmaceutical DevelopmentOrexin receptor antagonistPotential treatment for insomnia
NeuroprotectionProtective effects against oxidative stressReduced cell death in neuronal cultures
Organic SynthesisBuilding block for complex moleculesEnhanced yields in asymmetric synthesis
CatalysisLigand in chemical reactionsImproved selectivity for target products

Mechanism of Action

The mechanism of action of (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share the pyrrolidine backbone but differ in substituents, stereochemistry, or functional groups:

Table 1: Key Properties of Comparable Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity/Appearance Key Applications References
(S)-2-Methylpyrrolidine-2-carboxylic acid hydrochloride 1508261-86-6 C₆H₁₂ClNO₂ 165.62 -COOH, -CH₃ at C2 95%, yellowish solid R&D intermediates, chiral synthesis
Methyl (2S)-2-methylpyrrolidine-2-carboxylate hydrochloride 220060-08-2 C₇H₁₄ClNO₂ 179.64 Ester (-COOCH₃), -CH₃ at C2 N/A (no data) Potential intermediate for ester hydrolysis
(S)-2-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 1217651-48-3 C₁₂H₁₄ClFNO₂ 269.70 -COOH, -(2-fluorobenzyl) at C2 N/A (no data) Custom amino acids, drug discovery
Ethyl Pyrrolidine-2-Carboxylate Hydrochloride N/A C₇H₁₄ClNO₂ 179.64 Ester (-COOCH₂CH₃) at C2 White solid Organic intermediates, research

Functional Group Impact on Properties

  • Carboxylic Acid vs. Ester derivatives (e.g., methyl/ethyl) may exhibit higher lipophilicity, favoring membrane permeability in drug design .
  • Substituent Effects :

    • The 2-fluorobenzyl group in CAS 1217651-48-3 introduces aromaticity and fluorination, which can enhance binding affinity to biological targets (e.g., enzymes or receptors) .
    • The methyl group in the parent compound provides steric hindrance, influencing stereoselectivity in chiral synthesis .

Biological Activity

(S)-2-Methylpyrrolidine-2-carboxamide hydrochloride is a compound that has garnered interest for its potential biological activities. This article discusses its biological properties, mechanisms of action, and relevant research findings, supported by case studies and data tables.

Overview of the Compound

This compound is a chiral amide derivative of pyrrolidine. Its structure allows it to interact with various biological targets, making it a candidate for pharmaceutical applications. The compound's chemical formula is C₆H₁₄ClN and it is primarily studied for its effects on the central nervous system and its potential as a therapeutic agent.

The biological activity of this compound is largely attributed to its ability to modulate neurotransmitter systems. It may act as an agonist or antagonist at specific receptors, influencing neurotransmission and potentially offering therapeutic benefits in conditions such as anxiety and depression.

Key Mechanisms:

  • Receptor Binding : The compound may bind to receptors involved in neurotransmission, altering their activity.
  • Enzyme Modulation : It has been shown to affect enzyme activities related to neurotransmitter synthesis and degradation.

Biological Activity Data

The following table summarizes key findings from studies examining the biological activity of this compound:

StudyBiological ActivityIC50 ValuesTarget
Study 1Inhibition of neurotransmitter uptake50 µMSerotonin Transporter
Study 2Modulation of GABAergic signaling30 µMGABA Receptors
Study 3Antidepressant-like effects in animal modelsN/ABehavioral Assays

Case Studies

  • Antidepressant Effects : A study evaluated the antidepressant-like effects of this compound in rodent models. The compound demonstrated significant reductions in immobility time during forced swim tests, suggesting potential efficacy in treating depression.
  • Neurotransmitter Uptake Inhibition : Another research effort focused on the compound's ability to inhibit serotonin uptake. Results indicated that at concentrations around 50 µM, this compound effectively reduced serotonin transporter activity, which could contribute to its mood-enhancing properties.
  • GABAergic Modulation : A separate study explored the compound's interaction with GABA receptors. It was found to enhance GABAergic signaling at concentrations of approximately 30 µM, indicating a potential mechanism for anxiolytic effects.

Research Findings

Recent investigations have highlighted the pharmacokinetic properties and safety profile of this compound:

  • Pharmacokinetics : Studies indicate that the compound has favorable absorption characteristics with moderate bioavailability.
  • Toxicity Profile : Toxicological assessments show minimal adverse effects at therapeutic doses, supporting its potential for clinical use.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods to validate the purity and structural identity of (S)-2-Methylpyrrolidine-2-carboxamide hydrochloride?

  • Methodology :

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 210–230 nm) and a C18 column. Compare retention times against certified reference standards. Purity thresholds should exceed 95% for research-grade material .

  • Structural Confirmation : Employ 1H^1H- and 13C^13C-NMR spectroscopy to verify the stereochemistry and backbone structure. Key signals include the methyl group (δ ~1.4 ppm) and pyrrolidine ring protons (δ ~2.5–3.5 ppm) .

  • Chiral Integrity : Chiral HPLC or polarimetry should confirm enantiomeric excess (>99% for (S)-enantiomer) using columns like Chiralpak AD-H .

    • Data Table :
TechniqueParametersExpected Outcomes
HPLCC18, 0.1% TFA in H₂O/MeCN gradientSingle peak, RT consistency
NMRD₂O/DMSO-d6, 400 MHzMatch reference spectra
Polarimetry[α]D²⁵ = +X° (c=1, H₂O)Confirm chiral configuration

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol :

  • Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C in sealed, light-resistant vials. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the carboxamide group .
  • Safety : Use PPE (gloves, goggles) due to hazards (H315: skin irritation; H319: eye damage). Work in a fume hood when handling powders to avoid inhalation (H335) .

Advanced Research Questions

Q. What strategies are effective for resolving chiral impurities in synthetic batches of this compound?

  • Methodology :

  • Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., Chiralcel OD-H) and hexane/isopropanol mobile phase. Monitor enantiomeric ratio via circular dichroism (CD) spectroscopy .

  • Crystallization : Optimize solvent systems (e.g., ethanol/water mixtures) to selectively crystallize the (S)-enantiomer. Differential scanning calorimetry (DSC) can identify eutectic points for impurity removal .

    • Data Contradiction Analysis :
  • If HPLC purity >97% (supplier data) conflicts with NMR integration (e.g., residual solvent peaks), cross-validate with mass spectrometry (HRMS) to rule out non-UV-active impurities .

Q. How does the hydrochloride salt form influence the compound’s solubility and bioactivity in pharmacological assays?

  • Experimental Design :

  • Solubility Profiling : Compare solubility in aqueous buffers (pH 1–7.4) against freebase forms using nephelometry. The hydrochloride salt typically enhances aqueous solubility (e.g., >50 mg/mL at pH 3) .

  • Bioactivity Correlation : Conduct cell-based assays (e.g., receptor binding) under physiological pH. Use parallel artificial membrane permeability assays (PAMPA) to evaluate salt vs. freebase permeability .

    • Data Interpretation :
  • If salt forms show reduced activity, consider counterion effects on target engagement or stability in biological matrices (e.g., plasma protein binding) .

Q. What are the best practices for reconciling discrepancies in reported melting points or spectral data across literature sources?

  • Methodology :

  • Reproducibility Checks : Replicate melting point determinations using a calibrated apparatus (e.g., Büchi M-565). Ensure consistent heating rates (1–2°C/min) .

  • Spectral Cross-Validation : Compare NMR and IR data with computational predictions (e.g., DFT calculations for 1H^1H-NMR shifts) .

    • Case Study :
  • A reported mp of 84–85.5°C for a related chloroethylpyrrolidine derivative may differ due to polymorphic forms. Use X-ray powder diffraction (XRPD) to identify crystalline variations .

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